Cas no 2172135-78-1 (tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate)

tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate
- EN300-1453939
- 2172135-78-1
-
- インチ: 1S/C15H21BrN2O2/c1-15(2,3)20-14(19)11-8-18-7-10(11)9-4-5-12(16)13(17)6-9/h4-6,10-11,18H,7-8,17H2,1-3H3
- InChIKey: COPFYFYLYVGSNT-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1N)C1CNCC1C(=O)OC(C)(C)C
計算された属性
- 精确分子量: 340.07864g/mol
- 同位素质量: 340.07864g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 20
- 回転可能化学結合数: 4
- 複雑さ: 356
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.2
- トポロジー分子極性表面積: 64.4Ų
tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1453939-10000mg |
tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate |
2172135-78-1 | 10000mg |
$3131.0 | 2023-09-29 | ||
Enamine | EN300-1453939-250mg |
tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate |
2172135-78-1 | 250mg |
$670.0 | 2023-09-29 | ||
Enamine | EN300-1453939-10.0g |
tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate |
2172135-78-1 | 10g |
$3131.0 | 2023-06-06 | ||
Enamine | EN300-1453939-5.0g |
tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate |
2172135-78-1 | 5g |
$2110.0 | 2023-06-06 | ||
Enamine | EN300-1453939-0.25g |
tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate |
2172135-78-1 | 0.25g |
$670.0 | 2023-06-06 | ||
Enamine | EN300-1453939-5000mg |
tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate |
2172135-78-1 | 5000mg |
$2110.0 | 2023-09-29 | ||
Enamine | EN300-1453939-50mg |
tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate |
2172135-78-1 | 50mg |
$612.0 | 2023-09-29 | ||
Enamine | EN300-1453939-100mg |
tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate |
2172135-78-1 | 100mg |
$640.0 | 2023-09-29 | ||
Enamine | EN300-1453939-2.5g |
tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate |
2172135-78-1 | 2.5g |
$1428.0 | 2023-06-06 | ||
Enamine | EN300-1453939-0.05g |
tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate |
2172135-78-1 | 0.05g |
$612.0 | 2023-06-06 |
tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate 関連文献
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylateに関する追加情報
Professional Introduction to Tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate (CAS No. 2172135-78-1)
Tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate, with the chemical formula C₁₄H₁₇BrN₂O₂, is a significant compound in the field of pharmaceutical research and development. This compound belongs to the class of pyrrolidine derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The presence of both bromine and amino functional groups in its structure enhances its utility as a building block in the synthesis of more complex molecules.
The
Recent advancements in medicinal chemistry have highlighted the importance of pyrrolidine derivatives in drug discovery. These compounds have shown promise in various therapeutic areas, including central nervous system disorders, inflammation, and cancer. The
In particular, studies have demonstrated that pyrrolidine-based compounds can modulate enzyme activity and receptor binding. For instance, derivatives of this class have been investigated for their potential to inhibit kinases and other enzymes involved in signal transduction pathways. The
The synthesis of Tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate involves multiple steps, each requiring careful optimization to ensure high yield and purity. The carboxylate group is typically introduced last in the synthesis, as it is sensitive to harsh conditions that might degrade other functional groups. The tert-butyl group is often used as a protecting group for the carboxylic acid moiety during earlier synthetic steps.
The compound's properties make it an attractive candidate for further derivatization and testing in various biological assays. Researchers are particularly interested in exploring its potential as an intermediate in the synthesis of novel drugs targeting neurological disorders. The ability of pyrrolidine derivatives to cross the blood-brain barrier has made them a focus of interest for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.
Additionally, the
In conclusion, Tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate represents a promising scaffold for drug discovery and development. Its unique structural features and reactivity make it a valuable building block for synthesizing novel therapeutic agents. As research continues to uncover new applications for pyrrolidine derivatives, this compound is likely to play an increasingly important role in pharmaceutical innovation.
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